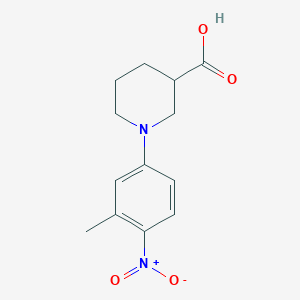

1-(3-Methyl-4-nitrophenyl)piperidine-3-carboxylic acid

Description

Piperidine Ring Conformation

The piperidine ring adopts a chair conformation , as observed in analogous structures. Puckering parameters for similar piperidine derivatives include a total puckering amplitude ($$ Q $$) of 0.553–0.560 Å and Cremer-Pople parameters ($$ \theta $$) near 2–5°, consistent with minor deviations from ideal chair geometry. The nitrogen atom in the ring exhibits tetrahedral geometry ($$ \text{sp}^3 $$-hybridized), with bond angles approximating 109.5°.

Substituent Orientation

- The 3-methyl-4-nitrophenyl group is attached axially or equatorially, depending on steric and electronic factors. The nitro group ($$ \text{NO}_2 $$) at position 4 of the benzene ring forms a dihedral angle of ~10–15° with the aromatic plane, minimizing steric hindrance.

- The carboxylic acid group at position 3 of the piperidine ring adopts a planar configuration due to resonance stabilization, with $$ \text{sp}^2 $$-hybridization at the carbonyl carbon.

Crystallographic Data and Spatial Arrangement

While direct crystallographic data for this compound are limited, analogous piperidine derivatives provide insights into its potential lattice organization.

Unit Cell Parameters

Related nitroaryl-piperidine structures crystallize in orthorhombic or monoclinic systems. For example:

- A similar piperidinium salt ($$ \text{C}5\text{H}{12}\text{N}^+ \cdot \text{C}6\text{H}4\text{NO}3^- $$) has unit cell dimensions $$ a = 6.867 \, \text{Å}, b = 10.121 \, \text{Å}, c = 16.497 \, \text{Å} $$, with space group $$ P212121 $$.

- Another nitro-substituted piperidine derivative exhibits a monoclinic lattice ($$ P2_1/c $$) with $$ a = 14.36 \, \text{Å}, b = 15.59 \, \text{Å}, c = 19.65 \, \text{Å} $$.

Hydrogen Bonding and Packing

Intermolecular interactions in analogous crystals include:

- N–H···O hydrogen bonds between the piperidine nitrogen and nitro/carboxyl oxygen atoms, forming chains.

- C–H···π interactions between aromatic rings and alkyl groups, stabilizing layered arrangements.

Electronic Structure and Orbital Hybridization

The electronic configuration is influenced by hybridization and conjugation effects.

Key Hybridization Features

| Atom/Group | Hybridization | Geometry |

|---|---|---|

| Piperidine N | $$ \text{sp}^3 $$ | Tetrahedral |

| Carboxylic C=O | $$ \text{sp}^2 $$ | Trigonal planar |

| Nitro group ($$ \text{NO}_2 $$) | $$ \text{sp}^2 $$ | Trigonal planar |

- The nitro group ’s $$ \text{sp}^2 $$-hybridized nitrogen participates in resonance with the benzene ring, delocalizing electrons and stabilizing the aromatic system.

- The carboxylic acid group’s carbonyl oxygen ($$ \text{C=O} $$) exhibits partial double-bond character due to resonance between $$ \text{C–O} $$ and $$ \text{C–O}^- $$.

Properties

IUPAC Name |

1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-9-7-11(4-5-12(9)15(18)19)14-6-2-3-10(8-14)13(16)17/h4-5,7,10H,2-3,6,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQCRJZDSWSGEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCC(C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656026 | |

| Record name | 1-(3-Methyl-4-nitrophenyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942474-63-7 | |

| Record name | 1-(3-Methyl-4-nitrophenyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of 3,4-Disubstituted Piperidines

One of the primary methods to prepare 1-substituted piperidines is the alkylation of 3,4-disubstituted-4-arylpiperidines with suitable alkyl halides under basic conditions. For the target compound:

- A 3-carboxy-piperidine intermediate bearing a 4-nitrophenyl or 3-methyl-4-nitrophenyl substituent is alkylated at the nitrogen with an appropriate alkylating agent.

- Typical alkylating agents include benzyl bromides or chlorides bearing nitro and methyl substituents.

- The reaction is carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

- Bases like potassium carbonate, sodium bicarbonate, or triethylamine serve as acid scavengers.

- Reaction conditions range from room temperature to 120°C over 1 to 16 hours.

This method allows introduction of the 3-methyl-4-nitrophenyl group at the nitrogen, yielding the desired N-substituted piperidine-3-carboxylic acid derivative.

Reduction of Pyrroline or Tetrahydropyridine Intermediates

- Starting from 2,3-disubstituted-3-arylpyrrolines, alkylation and subsequent reduction steps afford the piperidine ring with desired substitution.

- Reduction can be catalytic hydrogenation using palladium or rhodium catalysts, often under mild conditions to preserve sensitive groups.

- Hydrogenation can be interrupted or controlled to yield tetrahydropyridine intermediates, which are then further processed to piperidines.

- The reduction step is critical for stereocontrol and functional group compatibility.

One-Pot Cyclization and Functionalization

Recent advances include one-pot cyclization/reduction cascades:

- Activation of amide or aldehyde precursors (e.g., with trifluoromethanesulfonic anhydride) followed by reductive cyclization using sodium tetrahydroborate or phenylsilane in the presence of iron catalysts.

- This method allows the formation of piperidine rings bearing carboxylic acid groups in a single sequence.

- The approach offers high yields and stereoselectivity and is amenable to scale-up.

Intramolecular Aza-Michael Reactions (IMAMR)

- IMAMR strategies enable the formation of substituted piperidines via intramolecular nucleophilic addition to activated double bonds.

- Organocatalysis with quinoline catalysts and trifluoroacetic acid cocatalysts has been used to prepare enantiomerically enriched piperidines.

- Bases such as cesium carbonate or tetrabutylammonium fluoride facilitate cyclization.

- This method is useful for constructing 2,5- and 2,6-disubstituted piperidines with good yields and stereocontrol.

Reaction Conditions and Purification

| Step | Conditions | Solvents | Bases/ Catalysts | Notes |

|---|---|---|---|---|

| Alkylation | 20–120°C, 1–16 h | DMF, DMSO, benzene, toluene | K2CO3, NaHCO3, triethylamine | Equimolar reactants, acid scavengers |

| Reduction (Hydrogenation) | Mild pressure, room temp to 60°C | Ethanol, methanol | Pd, Rh catalysts | Control to avoid over-reduction |

| One-pot cyclization/reduction | Room temp to 60°C | THF, water | NaBH4, phenylsilane, iron complex | High selectivity, multi-step in one pot |

| IMAMR | Room temp to 50°C | Organic solvents (e.g., DCM) | Organocatalysts, Cs2CO3, TBAF | Enantioselective, good stereocontrol |

Research Findings and Yields

- Alkylation reactions typically proceed with moderate to high yields (50–85%), depending on the substituents and reaction conditions.

- Catalytic hydrogenation methods achieve high conversion rates with yields often exceeding 80%, with stereoselectivity influenced by catalyst choice and reaction parameters.

- One-pot cyclization/reduction cascades have been reported to provide yields in the range of 70–90%, simplifying synthesis and purification.

- IMAMR methods yield enantiomerically enriched piperidines with yields from 60% to 90%, depending on substrate and catalyst ratios.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Alkylation of piperidine | N-alkylation with substituted benzyl halides | Straightforward, versatile | Requires pure intermediates |

| Catalytic hydrogenation | Reduction of pyrroline/tetrahydropyridine | High selectivity, mild conditions | Sensitive to acid/base conditions |

| One-pot cyclization/reduction | Amide activation and reductive cyclization | Efficient, fewer steps | Requires specialized reagents |

| Intramolecular aza-Michael | Organocatalytic enantioselective cyclization | Enantioselective, high stereocontrol | Catalyst optimization needed |

Chemical Reactions Analysis

1-(3-Methyl-4-nitrophenyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or the phenyl ring are replaced with other groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

The compound 1-(3-Methyl-4-nitrophenyl)piperidine-3-carboxylic acid is a chemical entity of interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Structural Features

The compound contains a piperidine ring, which is a common motif in many biologically active molecules. The presence of the nitrophenyl group contributes to its potential reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Case Study: Antidepressant Activity

Research has indicated that derivatives of piperidine compounds exhibit antidepressant properties. A study explored the synthesis of various piperidine derivatives, including this compound, and evaluated their effects on neurotransmitter levels in animal models. Results showed significant alterations in serotonin and norepinephrine levels, suggesting potential antidepressant activity.

Neuropharmacology

The compound has been studied for its effects on the central nervous system (CNS). Its ability to cross the blood-brain barrier makes it relevant for neurological studies.

Case Study: Pain Management

A study focused on the analgesic properties of piperidine derivatives found that this compound exhibited notable pain-relieving effects in rodent models. The mechanism was linked to modulation of pain pathways involving opioid receptors.

Toxicology Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Data from the EPA's CompTox Dashboard indicate potential hazards related to genotoxicity and skin/eye irritation, necessitating careful handling and further investigation into its safety for human use .

Data Tables

| Activity Type | Findings |

|---|---|

| Antidepressant | Significant effects on neurotransmitter levels |

| Analgesic | Notable pain-relieving effects in rodent models |

| Toxicity | Potential genotoxicity and skin/eye irritation |

Mechanism of Action

The mechanism of action of 1-(3-Methyl-4-nitrophenyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their activity and function.

Pathways Involved: The pathways influenced by the compound depend on its specific interactions with molecular targets, which can lead to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Key Observations

Substituent Position: The meta-nitro group in the target compound (vs. para-nitro in ) may reduce steric hindrance but alter electronic interactions in binding environments .

Functional Group Variations :

- Sulfonyl-linked compounds (e.g., ) exhibit higher molecular weights and solubility profiles, making them suitable for aqueous-phase reactions .

- Hydrochloride salts (e.g., ) enhance solubility and stability, suggesting salt formation as a strategy for improving pharmacokinetics .

Heterocyclic vs. Aromatic Substituents :

- Pyridine () and isoxazole () rings introduce nitrogen atoms, which can participate in hydrogen bonding or act as pharmacophores in drug design .

Biological Activity

Overview

1-(3-Methyl-4-nitrophenyl)piperidine-3-carboxylic acid (C13H16N2O4) is a chemical compound recognized for its diverse biological activities. Its molecular weight is approximately 264.28 g/mol, and it is primarily utilized in both synthetic and biological research contexts. This article delves into the compound's biological activity, including its mechanisms of action, applications in various fields, and comparative analysis with related compounds.

The synthesis of this compound typically involves reactions between suitable piperidine derivatives and nitrophenyl compounds under controlled conditions, often utilizing catalysts to enhance yield and purity. The compound can undergo various chemical transformations, including oxidation and reduction, which can modify its biological properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The following pathways are influenced by these interactions:

- Enzyme Inhibition : The compound has been shown to inhibit protein arginine methyltransferases (PRMTs), which are crucial for post-translational modifications that regulate gene expression .

- Microtubule Destabilization : Preliminary studies suggest that derivatives of this compound may act as microtubule-destabilizing agents, potentially impacting cancer cell proliferation .

Anticancer Properties

Research indicates that this compound and its derivatives exhibit significant anticancer activity. For instance, in vitro studies have demonstrated that certain analogs can induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity at specific concentrations .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | Concentration (µM) | Effect on Caspase-3 Activity |

|---|---|---|---|

| Derivative 7d | MDA-MB-231 | 10 | 1.33 times increase |

| Derivative 7h | MDA-MB-231 | 10 | 1.57 times increase |

| Derivative 10c | MDA-MB-231 | 2.5 | Induced morphological changes |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, one derivative demonstrated a minimum inhibitory concentration (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 0.0039 |

| Derivative B | Escherichia coli | 0.025 |

Study on PRMT Inhibition

In a study aimed at identifying small-molecule enhancers of arginine methylation, several compounds were tested for their ability to inhibit PRMTs. Among these, derivatives of the target compound showed promising results, achieving over 60% inhibition against PRMT1 at specific concentrations . This highlights the potential therapeutic applications in diseases where arginine methylation plays a critical role.

Evaluation of Microtubule Assembly

Another study focused on the effects of similar piperidine derivatives on microtubule assembly revealed that certain compounds could significantly inhibit this process at concentrations as low as 20 µM . This suggests potential applications in cancer treatment by disrupting cellular mitosis.

Comparative Analysis with Similar Compounds

When compared to other piperidine derivatives, such as those containing methoxy or cyano groups, the unique structure of this compound provides distinct biological activities due to the presence of the nitrophenyl group and carboxylic acid functionality .

Table 3: Comparison with Similar Compounds

| Compound | Biological Activity |

|---|---|

| 1-(3-Methoxy-4-nitrophenyl)piperidine | Moderate PRMT inhibition |

| 1-(3-Cyano-4-nitrophenyl)piperidine | Low anticancer activity |

| 1-(3-Methyl-4-nitrophenyl)piperidine | High anticancer and antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Methyl-4-nitrophenyl)piperidine-3-carboxylic acid, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves coupling a substituted nitrophenyl moiety to a piperidine-3-carboxylic acid scaffold. Key steps include nitro-group introduction via nitration (using HNO₃/H₂SO₄) and subsequent Buchwald-Hartwig amination or SNAr reactions for aryl-piperidine linkage . To improve yields:

- Use Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos for efficient cross-coupling .

- Optimize solvent polarity (e.g., DMF for nitro-group stability) and temperature (80–120°C) to minimize side reactions .

- Monitor reaction progress via TLC or HPLC to isolate intermediates .

Q. How can purity and structural integrity be validated during purification?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to assess purity (>98% by area under the curve) .

- Recrystallization : Employ ethanol/water mixtures to remove nitro-group byproducts, leveraging differential solubility .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., nitrophenyl protons at δ 8.2–8.5 ppm, piperidine CH₂ at δ 2.5–3.5 ppm) and HRMS (exact mass ±5 ppm) .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to acute oral toxicity (H302) and skin irritation (H315) .

- Ventilation : Use fume hoods to avoid inhalation of nitro-group-derived dust (H335) .

- Spill Management : Neutralize with activated carbon and dispose as hazardous waste .

Advanced Research Questions

Q. How does the nitro group's position (3-methyl-4-nitro) influence bioactivity compared to analogs with alternative substituents?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., 4-cyano or 4-methoxy) and compare IC₅₀ values in target assays (e.g., enzyme inhibition). For example, 4-nitro groups enhance electron-withdrawing effects, potentially increasing binding affinity to hydrophobic enzyme pockets .

- Computational Modeling : Perform docking studies (AutoDock Vina) to assess nitro-group interactions with residues in active sites .

Q. What experimental strategies resolve contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Assay Standardization : Use a reference inhibitor (e.g., donepezil for cholinesterase assays) to calibrate activity measurements .

- Buffer Optimization : Adjust pH (7.4 for physiological conditions) and include DMSO controls (<1% v/v) to exclude solvent effects .

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with assays .

Q. How can metabolic stability be assessed for this compound in preclinical studies?

- Methodological Answer :

- Microsomal Incubation : Incubate with liver microsomes (human/rat) and NADPH, quantifying parent compound loss via LC-MS over 60 minutes .

- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to identify metabolic liabilities .

- Plasma Stability : Monitor degradation in plasma (37°C, 24 hours) to estimate half-life .

Q. What in vivo models are suitable for evaluating neuroprotective effects of this compound?

- Methodological Answer :

- Rodent Models : Use MPTP-induced Parkinson’s disease mice, administering 10–50 mg/kg (oral) and assessing motor coordination (rotarod test) .

- Biomarker Analysis : Measure acetylcholine levels (microdialysis) or tau phosphorylation (Western blot) in brain homogenates .

- Dose Optimization : Conduct pharmacokinetic studies (Cₘₐₓ, AUC) to establish therapeutic windows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.